molecular formula C19H22N6O3S B2811805 4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421449-57-1

4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Número de catálogo: B2811805
Número CAS: 1421449-57-1
Peso molecular: 414.48
Clave InChI: JANRRUHDXIVZOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzenesulfonamide derivative featuring a pyrimidine core substituted with a pyridin-2-ylamino group and an ethyl-linked sulfonamide moiety. Such sulfonamide-pyrimidine hybrids are often explored for therapeutic applications, particularly as kinase inhibitors or antimicrobial agents, due to their ability to mimic ATP-binding motifs or disrupt enzymatic activity .

Propiedades

IUPAC Name

4-methoxy-3-methyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-14-11-15(6-7-16(14)28-2)29(26,27)24-10-9-21-18-12-19(23-13-22-18)25-17-5-3-4-8-20-17/h3-8,11-13,24H,9-10H2,1-2H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANRRUHDXIVZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(6-(pyridin-2-ylamino)pyrimidin-4-ylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation and survival pathways.

Case Study:
A study published in Cancer Research demonstrated that a related sulfonamide compound reduced tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . This suggests that 4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could similarly inhibit tumor growth.

Inhibition of Protein Kinases

The compound has also been investigated for its role as a protein kinase inhibitor. Protein kinases are critical in various cellular processes, including metabolism, cell division, and apoptosis. Inhibitors of these enzymes are valuable in treating diseases like cancer and diabetes.

Research Findings:
In a study focusing on kinase inhibition, it was found that similar compounds effectively inhibited the activity of specific kinases involved in cancer progression. For example, inhibitors targeting the BRAF and MEK pathways have shown promising results in clinical trials for melanoma treatment . The structural features of this compound suggest it may possess similar inhibitory properties.

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study:
Research has indicated that derivatives of sulfonamide exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study showed that related compounds displayed significant antibacterial effects against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) . This positions this compound as a potential candidate for further antimicrobial development.

Molecular Imaging and Diagnostics

The unique structural characteristics of this compound also make it suitable for applications in molecular imaging and diagnostics. Compounds that can selectively bind to specific biomolecules or cells can be used as imaging agents in techniques such as PET (Positron Emission Tomography).

Research Insights:
Studies have explored the use of sulfonamide derivatives conjugated with imaging agents to enhance the specificity and sensitivity of cancer detection . The ability to modify the chemical structure allows researchers to develop targeted imaging agents that can provide real-time insights into tumor dynamics.

Chemical Biology Research

In chemical biology, this compound can serve as a tool for probing biological systems due to its ability to modulate protein function. By selectively inhibiting specific proteins, researchers can dissect complex biological pathways.

Application Example:
For example, using this compound in cellular assays could help elucidate the role of certain kinases in signaling pathways related to disease states . This application underscores its potential utility in both basic research and therapeutic development.

Actividad Biológica

The compound 4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide represents a novel class of benzenesulfonamide derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O2SC_{19}H_{23}N_5O_2S, and it has a molecular weight of 393.48 g/mol. The structure includes a benzenesulfonamide core, a methoxy group, and a pyrimidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate cellular pathways:

  • Carbonic Anhydrase Inhibition : Recent studies have shown that related benzenesulfonamide compounds exhibit significant inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II. The IC50 values for CA IX inhibition were reported between 10.93–25.06 nM , demonstrating a strong selectivity for CA IX over CA II (IC50 values ranging from 1.55–3.92 µM ) .
  • Apoptosis Induction : In vitro assays on MDA-MB-231 breast cancer cells demonstrated that the compound could significantly induce apoptosis, as evidenced by a 22-fold increase in annexin V-FITC positive cells compared to control groups .

Anticancer Activity

The compound's anticancer potential was evaluated through various assays:

  • Cell Viability Assays : The effects on different cancer cell lines were assessed using the MTT assay, revealing that the compound exhibits selective cytotoxicity against specific cancer types.
  • Mechanistic Studies : Molecular docking studies indicated favorable interactions with target proteins involved in cell proliferation and survival pathways.

Antibacterial Activity

The compound was also tested for antibacterial properties:

  • Against Staphylococcus aureus and Klebsiella pneumoniae, significant inhibition rates were observed at concentrations around 50 µg/mL , with inhibition rates of 80.69% for S. aureus and 79.46% for K. pneumoniae .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • A study evaluated the use of benzenesulfonamide derivatives in treating resistant bacterial infections, showing promising results in reducing bacterial load in animal models.
  • Clinical trials involving related compounds targeting CA IX have shown improved outcomes in patients with specific tumor types, suggesting that similar mechanisms may apply to this compound.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, making it a suitable candidate for further development into therapeutic agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

a) 4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide

  • Key Differences: Replaces the pyridin-2-ylamino-pyrimidine group with a thioxo-pyrimidinyl-thiazole system. The thiazole ring introduces additional aromaticity and sulfur-based interactions.
  • Synthetic Route: Synthesized via condensation of sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone, contrasting with the target compound’s reliance on pyrimidine-amine coupling .

b) N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide

  • Key Differences: Lacks the methoxy group and ethyl linker, instead incorporating an anilinopyridine group. The absence of the pyrimidine core reduces structural complexity.
  • Synthetic Route : Derived from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride, emphasizing simpler amine-sulfonyl coupling .

c) N-(6-Methoxy-1,3-Benzothiazol-2-yl)-4-Methyl-Benzenesulfonamide

  • Key Differences : Substitutes the pyrimidine-pyridine system with a benzothiazole ring. The benzothiazole’s electron-withdrawing properties may alter solubility and target engagement .

d) 6-(2-Fluorophenyl)-2-Methyl-N-(Pyridin-4-ylmethyl)Pyrimidin-4-Amine

  • Key Differences : Features a fluorophenyl group and pyridin-4-ylmethyl substituent instead of the sulfonamide-ethyl linker. Fluorine enhances lipophilicity and metabolic stability .

e) N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide

  • Key Differences: Incorporates a fluorobenzenesulfonamide group and ethylamino-pyrimidine motif. The fluorine atom may strengthen halogen bonding in target proteins .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

Answer: Synthesis optimization requires a multi-step approach:

Coupling Reactions: Use nucleophilic aromatic substitution or Buchwald-Hartwig amination to link the pyrimidine and pyridine moieties. Ensure stoichiometric control to minimize side products .

Purification: Employ column chromatography or preparative HPLC (≥95% purity threshold) to isolate intermediates. Evidence from similar sulfonamides highlights the importance of solvent selection (e.g., DCM/MeOH gradients) .

Characterization: Validate each step with 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS). For example, 1H^1 \text{H} NMR should confirm aromatic proton integration ratios (e.g., pyridin-2-ylamino protons at δ 8.2–8.5 ppm) .

Q. How should researchers approach structural characterization to confirm the compound’s identity?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy: Assign peaks for the methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and sulfonamide (-SO2_2NH-) protons (δ ~7.5 ppm). Compare with analogous compounds (e.g., ABT-751 derivatives) .
  • X-ray Crystallography: Resolve the 3D structure to confirm regioselectivity of substitutions. For example, similar sulfonamides show hydrogen bonding between the sulfonamide group and pyrimidine N-atoms .
  • HPLC-MS: Monitor purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Answer: Focus on systematic modifications:

  • Core Modifications: Substitute the pyrimidine or pyridine rings with electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance target binding. For example, trifluoromethyl groups improve metabolic stability in related compounds .
  • Side-Chain Variations: Alter the ethyl linker length or introduce heteroatoms (e.g., oxygen) to modulate hydrophilicity. In vivo studies on tricyclic analogues demonstrate that linker flexibility impacts antitumor efficacy .
  • Assay Design: Use kinase inhibition assays (e.g., EGFR or VEGFR2) and cell viability tests (MTT assay) to correlate structural changes with activity. Statistical validation (ANOVA, p < 0.05) is critical for interpreting dose-response data .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer: Address variability through:

  • Assay Standardization: Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration). For example, inconsistencies in IC50_{50} values for antimitotic activity may arise from differences in microtubule stabilization protocols .
  • Impurity Analysis: Use LC-MS to detect trace contaminants (e.g., <1% unreacted sulfonyl chloride) that may skew results .
  • Orthogonal Assays: Cross-validate findings with complementary methods (e.g., Western blotting for target protein expression alongside cell viability assays) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer: Integrate computational and experimental approaches:

  • Molecular Docking: Use PDB structures (e.g., 3HKC for tubulin-binding sites) to predict binding modes. Adjust force fields to account for the methoxy group’s steric effects .
  • In Vitro/In Vivo Models: Test antimitotic activity in tubulin polymerization assays and validate in xenograft models (e.g., HCT-116 colorectal cancer). Dose-response curves should align with pharmacokinetic profiles (e.g., t1/2_{1/2} > 6 hours) .
  • Pathway Analysis: Employ RNA-seq or phosphoproteomics to identify downstream targets (e.g., apoptosis markers like caspase-3) .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?

Answer: Follow a tiered approach:

In Vitro ADME: Measure solubility (e.g., PBS at pH 7.4), metabolic stability (human liver microsomes), and CYP450 inhibition .

In Vivo PK: Administer the compound intravenously/orally in rodents (e.g., 10 mg/kg). Monitor plasma levels via LC-MS/MS and calculate AUC, Cmax_{\text{max}}, and bioavailability .

Tissue Distribution: Use radiolabeled analogs (e.g., 14C^{14} \text{C}) to quantify accumulation in target organs (e.g., tumors) .

Q. What analytical methods are critical for validating the compound’s stability under various conditions?

Answer: Implement forced degradation studies:

  • Thermal Stability: Heat samples to 40–60°C for 1–4 weeks; monitor decomposition via HPLC (e.g., new peaks at Rt_t 3.2 min indicate sulfonamide hydrolysis) .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track absorbance changes (λ = 254 nm) .
  • pH Stability: Test in buffers (pH 1–13) and identify degradation products (e.g., benzenesulfonic acid via LC-MS) .

Methodological Notes

  • Statistical Rigor: Report data as mean ± SEM with ANOVA and post hoc tests (e.g., Fisher’s PLSD). Use GraphPad Prism® for dose-response modeling .
  • Data Reproducibility: Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to enable independent verification .
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.